1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Description
This compound features a pyrazole core substituted at the 1-position with an ethyl group and at the 3-position with a pyridin-3-yl moiety. The 5-position is functionalized with an N-methylmethanamine group.
Properties
IUPAC Name |
1-(2-ethyl-5-pyridin-3-ylpyrazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-16-11(9-13-2)7-12(15-16)10-5-4-6-14-8-10/h4-8,13H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJNSOCFWZDDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, a derivative of pyrazole, has been studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 2092721-92-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:
Enzymatic Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing signal transduction pathways. This modulation can lead to altered cellular responses and gene expression changes.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Some studies suggest that pyrazole derivatives can inhibit cancer cell growth by inducing apoptosis and inhibiting angiogenesis.
- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : Preliminary data indicate potential antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including the target compound. For instance:
- Study on Anticancer Properties : A study evaluated the cytotoxic effects of related pyrazole compounds on human cancer cell lines, demonstrating significant inhibition of cell viability at micromolar concentrations.
- Anti-inflammatory Activity Assessment : Another study investigated the anti-inflammatory effects of pyrazole derivatives in animal models, showing reduced edema and lower levels of inflammatory markers in treated groups.
Research Findings
The following findings summarize the biological activities observed in various studies:
| Study Type | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against various cancer cell lines at low doses |
| Anti-inflammatory Effects | Reduced inflammation in animal models; lower cytokine levels observed |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Comparison with Similar Compounds
Structural and Functional Insights
- Pyridine Position : The pyridin-3-yl group (target compound) vs. pyridin-4-yl () alters electronic distribution and binding interactions. Pyridin-3-yl may facilitate stronger hydrogen bonding in biological targets due to nitrogen positioning .
- Halogen/CF₃ Substitution : Chlorine () and trifluoromethyl groups () introduce electronegativity and metabolic resistance but may reduce solubility. Difluoromethyl () balances lipophilicity and stability .
- Amine Variations : N-methylmethanamine (target) vs. N-ethyl () or cyclopropylmethyl () affects steric bulk and pharmacokinetics. Smaller amines (e.g., methyl) may enhance membrane permeability .
Discontinued Compounds and Implications
This highlights the importance of the target compound’s ethyl and pyridin-3-yl groups in balancing properties for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
